1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
Description
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated benzoyl group, an azetidine ring, and an imidazole moiety
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-11-13(3-2-4-14(11)16)15(20)19-8-12(9-19)7-18-6-5-17-10-18/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCSOAZMCSGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole typically involves multiple steps, starting with the bromination of 2-methylbenzoic acid to obtain 3-bromo-2-methylbenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with azetidine to form the azetidinyl benzoyl intermediate. Finally, this intermediate undergoes a nucleophilic substitution reaction with 1H-imidazole to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15BrN3O
- Molecular Weight : Approximately 368.656 g/mol
- Structural Features : The compound features an azetidine ring, a brominated aromatic system, and an imidazole moiety, which contribute to its unique biological activities.
Pharmaceutical Applications
The compound exhibits potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research has indicated that compounds with similar structures to 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole may possess anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against multiple cancer cell lines in vitro .
Anthelmintic Properties
Recent investigations have highlighted the anthelmintic potential of compounds in this class. A study evaluated a small library of chemical compounds for their efficacy against parasitic helminths, revealing promising results for certain derivatives, suggesting that 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole could be explored for similar applications .
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with key enzymes involved in metabolic pathways or disease processes, such as Janus kinases (JAKs), which are crucial in inflammatory responses and cancer progression .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with a related compound. |
| Study B | Anthelmintic Efficacy | Identified promising activity against parasitic worms, indicating potential for drug development in veterinary medicine. |
| Study C | Enzyme Inhibition | Showed that structural analogs can effectively inhibit JAK activity, suggesting further exploration for anti-inflammatory applications. |
Mechanism of Action
The mechanism of action of 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets. The brominated benzoyl group and imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3-chloro-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(3-fluoro-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- 1-{[1-(3-iodo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
Uniqueness
1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the azetidine ring and imidazole moiety also contributes to its distinct chemical and biological properties.
Biological Activity
The compound 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic derivative that exhibits significant biological activity. This article delves into its pharmacological properties, including its potential as an immunomodulator and its antimicrobial effects.
Chemical Information
- Chemical Name : 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole
- CAS Number : 2548992-12-5
- Molecular Formula : C15H15BrN3O
- Molecular Weight : 368.6561 g/mol
- SMILES Notation : Clc1cnn(c1)CC1CN(C1)C(=O)c1cccc(c1C)Br
Structural Representation
The compound features an imidazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the azetidine and bromo-substituted benzoyl moiety enhances its potential interactions with biological targets.
Immunomodulatory Effects
Research indicates that compounds similar to 1-{[1-(3-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-1H-imidazole may possess immunomodulatory properties. Such compounds can be utilized in treating various virological diseases and cancers by modulating immune responses. A patent describes the utility of these compounds in slowing disease progression, suggesting their importance in therapeutic applications .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of imidazole derivatives. For instance, derivatives of benzimidazoles have demonstrated significant activity against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
In particular, certain substituted imidazoles showed minimum inhibitory concentrations (MICs) lower than 10 µg/mL against these microorganisms . This suggests that the compound may exhibit similar or enhanced antimicrobial properties due to its unique structure.
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific proteins or enzymes within microbial cells. For example, molecular docking studies have identified potential targets such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions are crucial for the antibacterial action and may also contribute to the immunomodulatory effects observed in vivo .
Study on Antimicrobial Activity
In a recent study involving synthesized imidazole derivatives, several were tested for their effectiveness against common pathogens. The most active compounds exhibited MIC values as low as 3.9 µg/mL against Candida albicans, indicating strong antifungal activity. The study highlighted that modifications in the chemical structure significantly influenced antibacterial potency .
Summary of Findings
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3aq | C. albicans | 3.9 µg/mL |
| 3ad | S. aureus | < 1 µg/mL |
| 3ag | E. coli | < 10 µg/mL |
These findings underscore the potential of imidazole derivatives as effective antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
